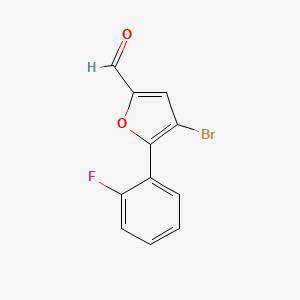
4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H6BrFO2 and a molecular weight of 269.07 g/mol This compound is characterized by a furan ring substituted with a bromine atom at the 4-position and a fluorophenyl group at the 5-position, along with an aldehyde functional group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde involves the bromination of 5-(2-fluorophenyl)furan-2-carbaldehyde. The reaction is typically carried out in chloroform at room temperature. Bromine is added to the solution of 5-(2-fluorophenyl)furan-2-carbaldehyde in chloroform over a period of three days, with bromine being added at 12-hour intervals. The reaction mixture is then washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography using a hexane-ethyl acetate mixture as the eluent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to the reaction conditions and purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: 4-Bromo-5-(2-fluorophenyl)furan-2-carboxylic acid.
Reduction: 4-Bromo-5-(2-fluorophenyl)furan-2-methanol.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for studying biological processes.
Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde is not well-documented. its reactivity can be attributed to the presence of the aldehyde group, which can undergo nucleophilic addition reactions, and the bromine atom, which can participate in substitution reactions. The furan ring provides aromatic stability, and the fluorophenyl group can influence the compound’s electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde: Similar structure with the bromine and fluorine atoms swapped positions.
4-Bromo-5-phenylfuran-2-carbaldehyde: Lacks the fluorine atom, which may affect its reactivity and applications.
5-(4-Bromo-2-chlorophenoxy)methylfuran-2-carbaldehyde: Contains an additional chlorine atom, which can influence its chemical behavior.
Propiedades
Fórmula molecular |
C11H6BrFO2 |
|---|---|
Peso molecular |
269.07 g/mol |
Nombre IUPAC |
4-bromo-5-(2-fluorophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrFO2/c12-9-5-7(6-14)15-11(9)8-3-1-2-4-10(8)13/h1-6H |
Clave InChI |
UHNJAJZVEFUIFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C=C(O2)C=O)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


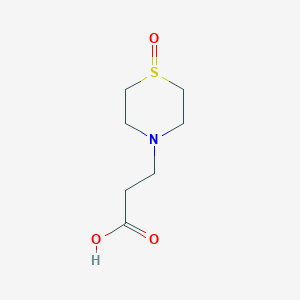
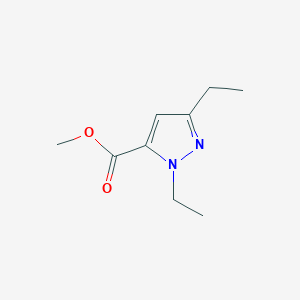
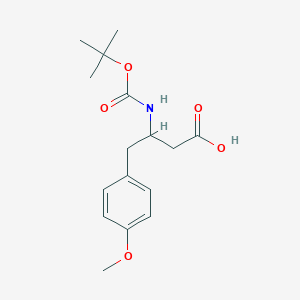
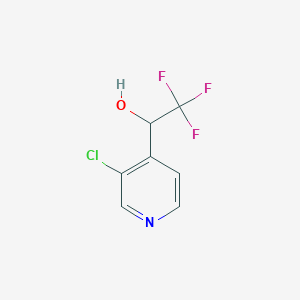
![2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid](/img/structure/B12280255.png)
![1-Iodobicyclo[1.1.1]pentane](/img/structure/B12280259.png)
![Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate](/img/structure/B12280263.png)
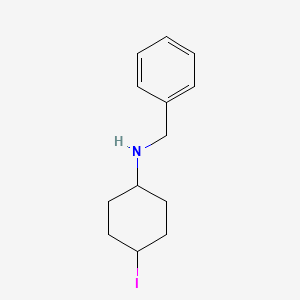
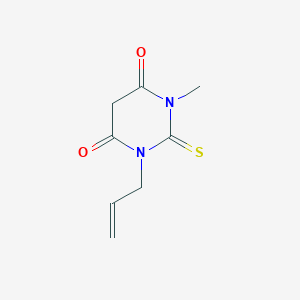
![2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B12280269.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B12280272.png)
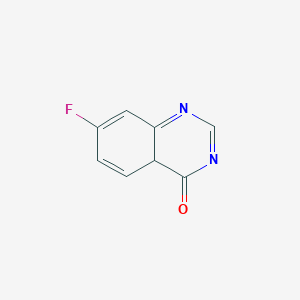

![Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12280294.png)
